molecular formula C16H26ClNO3S B12203107 [(4-Chloro-3-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine

[(4-Chloro-3-ethoxyphenyl)sulfonyl](1,1,3,3-tetramethylbutyl)amine

Cat. No.: B12203107
M. Wt: 347.9 g/mol
InChI Key: SMFMWCSGAAWXLH-UHFFFAOYSA-N
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Description

(4-Chloro-3-ethoxyphenyl)sulfonylamine is a complex organic compound with a unique structure that combines a sulfonyl group, a chloro-substituted phenyl ring, and a bulky amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-ethoxyphenyl)sulfonylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Nitration: The starting material, 4-chloro-3-ethoxybenzene, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Sulfonylation: The amine group is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Amidation: Finally, the sulfonylated intermediate is reacted with 1,1,3,3-tetramethylbutylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-ethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

(4-Chloro-3-ethoxyphenyl)sulfonylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chloro-3-ethoxyphenyl)sulfonylamine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the bulky amine group can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways and lead to various effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-methoxyphenyl)sulfonylamine
  • (4-Chloro-3-ethoxyphenyl)sulfonylamine
  • (4-Bromo-3-ethoxyphenyl)sulfonylamine

Uniqueness

(4-Chloro-3-ethoxyphenyl)sulfonylamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro and ethoxy groups on the phenyl ring, along with the sulfonyl and bulky amine groups, makes this compound versatile for various applications.

This detailed article provides a comprehensive overview of (4-Chloro-3-ethoxyphenyl)sulfonylamine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H26ClNO3S

Molecular Weight

347.9 g/mol

IUPAC Name

4-chloro-3-ethoxy-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide

InChI

InChI=1S/C16H26ClNO3S/c1-7-21-14-10-12(8-9-13(14)17)22(19,20)18-16(5,6)11-15(2,3)4/h8-10,18H,7,11H2,1-6H3

InChI Key

SMFMWCSGAAWXLH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)NC(C)(C)CC(C)(C)C)Cl

Origin of Product

United States

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